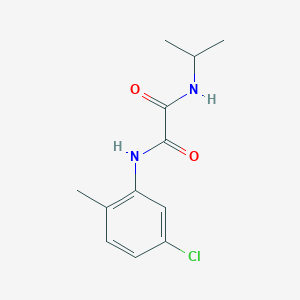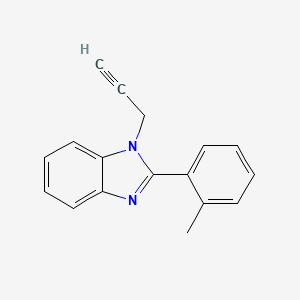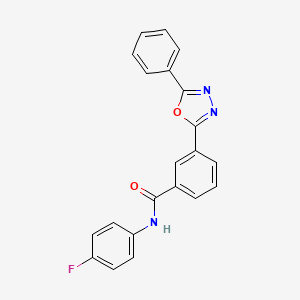
N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide
Vue d'ensemble
Description
N-(5-chloro-2-methylphenyl)-N'-isopropylethanediamide, commonly known as ACR16, is a chemical compound that belongs to the class of N-acylpropylamines. It has been extensively studied for its potential applications in the field of neuroscience, particularly for its ability to modulate the activity of certain neurotransmitter receptors.
Applications De Recherche Scientifique
ACR16 has been extensively studied for its potential applications in the field of neuroscience. It has been shown to modulate the activity of several neurotransmitter receptors, including dopamine, serotonin, and norepinephrine receptors. ACR16 has been studied for its potential applications in the treatment of several neurological disorders, including schizophrenia, depression, and anxiety.
Mécanisme D'action
ACR16 acts as a partial agonist at dopamine D2, serotonin 5-HT1A, and norepinephrine α2C receptors. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which is believed to be responsible for its therapeutic effects in the treatment of schizophrenia and depression. ACR16 also modulates the activity of several other neurotransmitter systems, including glutamate, GABA, and acetylcholine. Additionally, ACR16 has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
ACR16 has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in the field of neuroscience. However, there are also some limitations to using ACR16 in lab experiments. It has a relatively short half-life, which may make it difficult to study its long-term effects. Additionally, ACR16 has a relatively low affinity for its target receptors, which may make it less effective than other compounds that have higher affinities.
Orientations Futures
There are several future directions for research on ACR16. One potential area of research is the development of more potent and selective compounds that target the same neurotransmitter receptors as ACR16. Additionally, there is a need for more studies on the long-term effects of ACR16, particularly in the treatment of neurodegenerative disorders. Finally, there is a need for more studies on the safety and tolerability of ACR16, particularly in the context of long-term use.
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-7(2)14-11(16)12(17)15-10-6-9(13)5-4-8(10)3/h4-7H,1-3H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZCVDGIFKULWHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-N'-propan-2-yloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B4395709.png)
![3-chloro-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B4395711.png)

![N-(3,4-dimethylphenyl)-2-methoxy-5-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395736.png)

![2,3-dimethoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B4395753.png)
![methyl 2-[(4-isopropoxy-3-methoxybenzoyl)amino]benzoate](/img/structure/B4395761.png)

![N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4395779.png)
![3-methyl-N-{2-[1-(2-propyn-1-yl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B4395783.png)

![N-(2-chlorophenyl)-2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B4395793.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![2-(2,4-dimethylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4395804.png)